molecular formula C23H21N3O4S2 B2370735 N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105251-88-4

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2370735
CAS No.: 1105251-88-4
M. Wt: 467.56
InChI Key: SHYSIMZIFCKAOC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine ring and the fluorophenyl group suggests that it may exhibit significant biological activity.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the piperazine and fluorophenyl groups through a series of reactions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as piperazine, fluorobenzene, and various catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the quinazoline and piperazine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can also occur, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can selectively inhibit the growth of tumorigenic cell lines. One study reported an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells .

Antioxidant Activity

Compounds with similar structures have also demonstrated antioxidant properties. They effectively scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with degenerative diseases.

Study on Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer potential of related compounds derived from thieno[3,2-d]pyrimidine structures. The findings indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Antioxidant Evaluation

Another research effort focused on assessing the antioxidant capabilities of thieno[3,2-d]pyrimidine derivatives. The results demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting their potential use as therapeutic agents for conditions linked to oxidative damage.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its quinazoline and piperazine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further studies are needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other similar compounds that contain quinazoline and piperazine structures. Some of these similar compounds include:

Biological Activity

N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure suggests various biological activities, which are the focus of this article.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
IUPAC Name N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Molecular Formula C23H21N3O4S2
Molecular Weight 467.6 g/mol
CAS Number 1105251-84-0

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The presence of the thieno[3,2-d]pyrimidine moiety suggests potential inhibition of key enzymatic pathways involved in various diseases. Although the exact mechanism remains to be fully elucidated, preliminary studies indicate that it may modulate enzyme activity and receptor signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of HeLa cells and other tumor types .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated effectiveness against pathogens like E. coli and C. albicans .
  • Anti-inflammatory Effects : Compounds in this class have also been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain substitutions enhanced cytotoxicity against breast cancer cell lines (MCF7) .
  • Antimicrobial Evaluation : Another study assessed the antibacterial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed that modifications at specific positions significantly increased antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances anticancer activity.
  • Substituents on the thieno[3,2-d]pyrimidine core can significantly affect both antimicrobial and anticancer properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSIMZIFCKAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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